Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and dimethylaminoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine and dimethylaminoethyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
- Ethyl 1-benzyl-pyrrolidine-3-carboxylate
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
ASIGEKWKWOPHHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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